![molecular formula C10H13BrO2 B2564749 [2-(2-Bromoethoxy)ethoxy]benzene CAS No. 123824-56-6](/img/structure/B2564749.png)

[2-(2-Bromoethoxy)ethoxy]benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

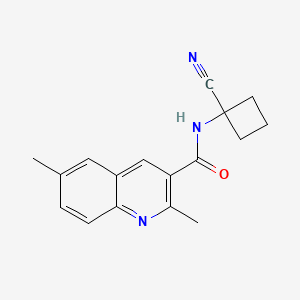

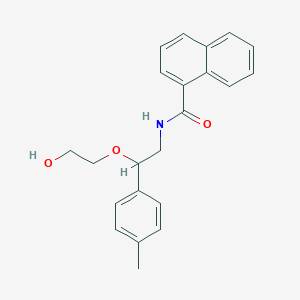

“[2-(2-Bromoethoxy)ethoxy]benzene” is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 . It is also known by its IUPAC name, [2-(2-bromoethoxy)ethoxy]benzene .

Molecular Structure Analysis

The InChI code for “[2-(2-Bromoethoxy)ethoxy]benzene” is 1S/C10H13BrO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9H2 . This indicates that the molecule consists of a benzene ring with a [2-(2-bromoethoxy)ethoxy] group attached to it.Physical And Chemical Properties Analysis

“[2-(2-Bromoethoxy)ethoxy]benzene” has a molecular weight of 245.12 . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results.Aplicaciones Científicas De Investigación

Proteomics Research

“[2-(2-Bromoethoxy)ethoxy]benzene” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes .

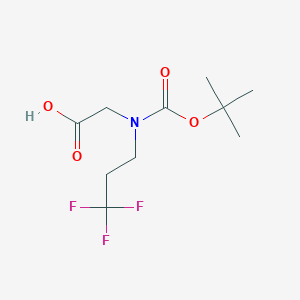

Chemical Synthesis of Triazole-Derived Suppressors

This compound is used in the chemical synthesis of triazole-derived suppressors of Strigolactone functions . Strigolactones are a group of plant hormones that regulate diverse physiological processes, including shoot branching and root development. Triazole derivatives can suppress the function of Strigolactones by inhibiting their biosynthesis pathway or perception sites .

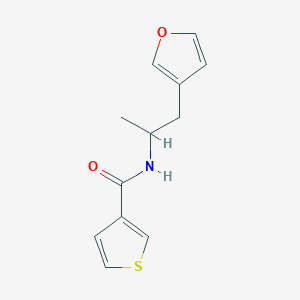

Cytochrome P450 Inhibitors

“[2-(2-Bromoethoxy)ethoxy]benzene” is used in the synthesis of cytochrome P450 inhibitors . Cytochrome P450 enzymes play a crucial role in the metabolism of drugs and other xenobiotics. Inhibitors of these enzymes can be used to modulate drug metabolism and potentially improve the efficacy and safety of therapeutic agents .

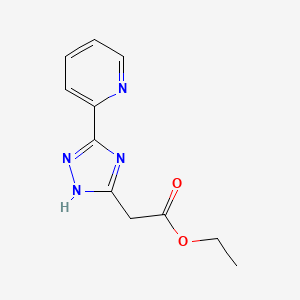

Strigolactone Biosynthesis Inhibitors

This compound is used in the synthesis of Strigolactone biosynthesis inhibitors . Strigolactones are plant hormones that play a key role in regulating plant architecture and interactions with parasitic plants and symbiotic fungi. Inhibitors of Strigolactone biosynthesis can be used to study these processes and potentially develop new strategies for crop protection .

Strigolactone Receptor Inhibitors

“[2-(2-Bromoethoxy)ethoxy]benzene” is used in the synthesis of Strigolactone receptor inhibitors . Strigolactone receptors are proteins that bind to Strigolactones and initiate their signaling pathways. Inhibitors of these receptors can be used to study Strigolactone signaling and potentially develop new strategies for crop improvement .

α/β-Hydrolase Function Control

This compound is used for the control of α/β-hydrolase function . α/β-hydrolases are a family of enzymes that hydrolyze a wide range of substrates. Controlling the function of these enzymes can be used to study their roles in various biological processes and potentially develop new therapeutic agents .

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-bromoethoxy)ethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETWVQRXLBDILP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2-Bromoethoxy)ethoxy]benzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2564672.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2564673.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2564682.png)

![2-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2564688.png)

![3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2564689.png)